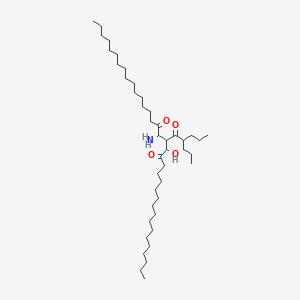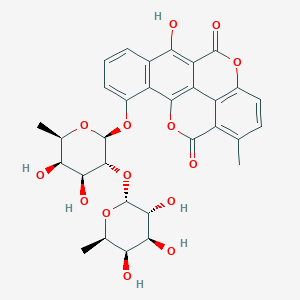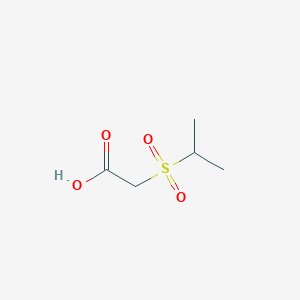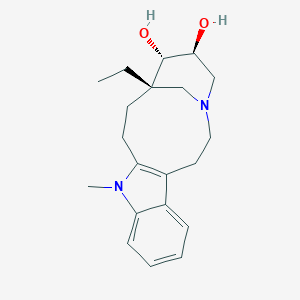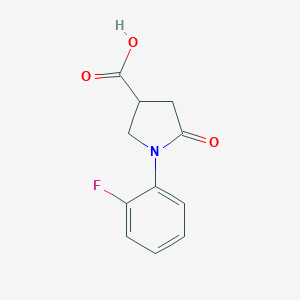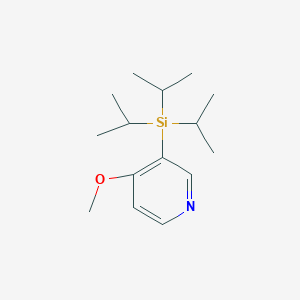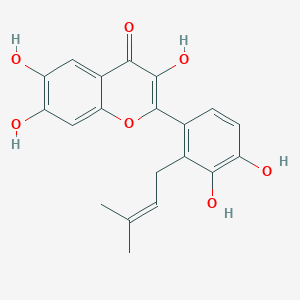
1-(2-Amino-3-pentylphenyl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-pentylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent. It was first synthesized in the early 20th century and has since been used by law enforcement agencies around the world. Despite its widespread use, the mechanism of action and physiological effects of CN are not fully understood.
科学的研究の応用
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has been used in a variety of scientific research applications. It has been used as a tool to study the effects of stress on the human body, as well as the effects of exposure to chemical irritants. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has also been used as a model compound for the development of new riot control agents.
作用機序
The mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is not fully understood. It is believed to interact with sensory nerves in the eyes, nose, and throat, causing irritation and pain. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also activate pain receptors in the skin, leading to a burning sensation. The exact mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is still being studied.
生化学的および生理学的効果
Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone can cause a variety of biochemical and physiological effects. These may include irritation of the eyes, nose, and throat, as well as skin irritation and burning. Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also cause respiratory distress, including coughing and shortness of breath. In severe cases, exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may lead to respiratory failure and death.
実験室実験の利点と制限
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is also highly stable, making it suitable for long-term storage and use. However, there are also limitations to the use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone in lab experiments. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is a highly toxic chemical that can cause serious health effects if not handled properly. Researchers must take appropriate safety precautions when working with 1-(2-Amino-3-pentylphenyl)-2-chloroethanone.
将来の方向性
There are several areas of future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Another area of research is the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Finally, researchers are also studying the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions, such as chronic pain.
Conclusion
In conclusion, 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, or 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, is a chemical compound that has been widely used as a riot control agent. Despite its widespread use, the mechanism of action and physiological effects of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone are not fully understood. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research, but there are also limitations to its use. Future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone will focus on the development of new riot control agents, the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, and the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions.
合成法
1-(2-Amino-3-pentylphenyl)-2-chloroethanone can be synthesized by the reaction of 1-(2-Amino-3-pentylphenyl)-2-chloroethanol with hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is relatively simple and can be done in a laboratory setting.
特性
CAS番号 |
128600-55-5 |
|---|---|
製品名 |
1-(2-Amino-3-pentylphenyl)-2-chloroethanone |
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
1-(2-amino-3-pentylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-6-10-7-5-8-11(13(10)15)12(16)9-14/h5,7-8H,2-4,6,9,15H2,1H3 |
InChIキー |
FKSOKVYIWFCWHM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
正規SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
同義語 |
Ethanone, 1-(2-amino-3-pentylphenyl)-2-chloro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



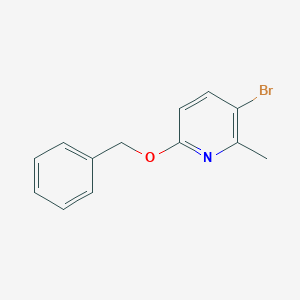
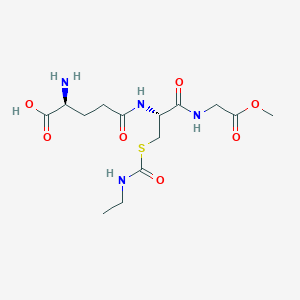
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
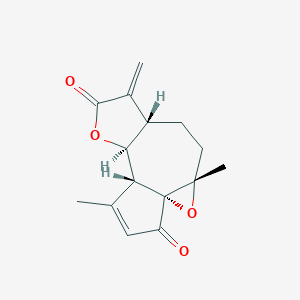
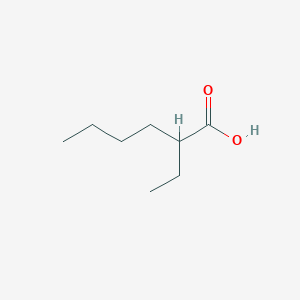
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
